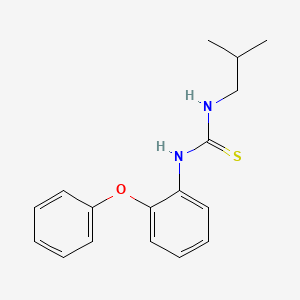

N-isobutyl-N'-(2-phenoxyphenyl)thiourea

Descripción

N-Isobutyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative characterized by an isobutyl group and a 2-phenoxyphenyl substituent. Thiourea derivatives are sulfur-containing compounds with a general structure R¹NHC(S)NR²R³, known for diverse biological and chemical applications. These compounds exhibit activities ranging from antimicrobial and anticancer properties to catalytic applications, depending on their substituents . The target compound’s structure combines hydrophobic (isobutyl) and aromatic (2-phenoxyphenyl) moieties, which may influence its physicochemical behavior and biological interactions.

Propiedades

IUPAC Name |

1-(2-methylpropyl)-3-(2-phenoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13(2)12-18-17(21)19-15-10-6-7-11-16(15)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIADZQPWYBVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Catalytic and Structural Properties

- Aryl Ester/Sulfonaryl Thioureas: Aryl diester thiourea 9 and sulfonaryl thiourea 10 show catalytic efficiencies of 22% and 28%, respectively, in organic reactions. Their electron-deficient aryl groups facilitate substrate activation . The target compound’s phenoxyphenyl group, with its electron-donating ether oxygen, may exhibit different catalytic behavior.

Benzoylthiourea Derivatives :

N-Benzoyl-N'-(hydroxyphenyl)thiourea adopts a syn–anti configuration, influencing its stability and intermolecular interactions . The target compound’s isobutyl group introduces steric hindrance, which could affect its conformational flexibility compared to benzoyl analogs.

Steric and Hydrophobic Effects

- Atropisomeric Thioureas: N-(2-Methoxyphenyl)-N'-(2-methylphenyl)thiourea forms atropisomers due to restricted rotation around the C–N bond, impacting its biological activity .

Alkyl vs. Aryl Substituents :

N-Ethyl-N-(2-methylphenyl)thiourea () and N-tert-butyl derivatives () highlight how alkyl chains enhance hydrophobicity, favoring membrane interactions. The isobutyl group in the target compound may offer comparable hydrophobicity to tert-butyl but with less steric bulk.

Data Table: Key Thiourea Derivatives and Properties

Research Implications and Gaps

Hydrophobicity vs. Solubility : The compound’s substituents may optimize membrane permeability but require formulation adjustments for bioavailability.

Electronic Effects: The phenoxyphenyl group’s electron-donating nature could moderate reactivity compared to halogenated analogs.

Stereochemical Complexity: Potential atropisomerism warrants further investigation into its biological relevance.

Future research should prioritize synthesizing the target compound and evaluating its biological and catalytic profiles relative to the analogs discussed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.